molecular formula C7H6ClNO B13973724 6-Chloro-1,3-dihydrofuro[3,4-c]pyridine

6-Chloro-1,3-dihydrofuro[3,4-c]pyridine

Cat. No.: B13973724
M. Wt: 155.58 g/mol
InChI Key: OUPDGSRXTAPEKG-UHFFFAOYSA-N
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Description

6-Chloro-1,3-dihydrofuro[3,4-c]pyridine is a heterocyclic compound that features a fused furan and pyridine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-1,3-dihydrofuro[3,4-c]pyridine typically involves the reaction of appropriate pyridine derivatives with chlorinating agents. One eco-friendly method involves the microwave-assisted synthesis of alkyl 4-arylsubstituted-6-chloro-5-formyl-2-methyl-1,4-dihydropyridine-3-carboxylates and 4-arylsubstituted-4,7-dihydrofuro[3,4-b]pyridine-2,5(1H,3H)-diones . This method offers advantages such as reduced solvent use, simplified work-up procedures, and lower energy consumption.

Industrial Production Methods: Industrial production methods for this compound may involve large-scale chlorination reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 6-Chloro-1,3-dihydrofuro[3,4-c]pyridine can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, leading to the formation of diverse derivatives.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.

    Cyclization Reactions: The furan and pyridine rings can participate in cyclization reactions to form more complex structures.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.

Scientific Research Applications

6-Chloro-1,3-dihydrofuro[3,4-c]pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Chloro-1,3-dihydrofuro[3,4-c]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biological pathways. For example, it may inhibit enzyme activity by binding to the active site, preventing substrate access and subsequent catalysis .

Comparison with Similar Compounds

Uniqueness: 6-Chloro-1,3-dihydrofuro[3,4-c]pyridine is unique due to its specific chlorine substitution, which imparts distinct chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for developing new chemical entities and exploring novel biological mechanisms.

Properties

Molecular Formula

C7H6ClNO

Molecular Weight

155.58 g/mol

IUPAC Name

6-chloro-1,3-dihydrofuro[3,4-c]pyridine

InChI

InChI=1S/C7H6ClNO/c8-7-1-5-3-10-4-6(5)2-9-7/h1-2H,3-4H2

InChI Key

OUPDGSRXTAPEKG-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC(=NC=C2CO1)Cl

Origin of Product

United States

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